Product packaging for Kurilostatin(Cat. No.:CAS No. 138615-24-4)

Kurilostatin

Cat. No.: B140216
CAS No.: 138615-24-4
M. Wt: 462.4 g/mol
InChI Key: IRVQWGGQZWEVAI-HVZHFXKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kurilostatin (CAS 138615-24-4) is an unusual alkaloid isolated from a sea sponge. Research into its biological activity indicates that it exerts a strong cytostatic effect on tumor cells and on lymphocytes activated by a mitogen . Studies suggest that its mechanism of action may involve the induction of free calcium (Ca²⁺) release from cells, which is considered a potential basis for its cytostatic properties . It is important to note that despite its in vitro activity, this compound has not demonstrated antitumoral efficacy in in vivo models . This compound is intended for research purposes to further investigate its unique biological activities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20BrN3O3S B140216 Kurilostatin CAS No. 138615-24-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

138615-24-4

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

(14R,16R)-19-bromo-11-hydroxy-15-thia-4,9,13-triazahexacyclo[12.6.1.13,7.01,16.02,12.010,22]docosa-2,7(22),8,10,12,19-hexaen-18-one;ethanol

InChI

InChI=1S/C18H14BrN3O2S.C2H6O/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24;1-2-3/h4,6,10-11,20,24H,1-3,5H2;3H,2H2,1H3/t10-,11-,18?;/m1./s1

InChI Key

IRVQWGGQZWEVAI-HVZHFXKOSA-N

SMILES

CCO.C1CNC2=C3C(=NC4CC35C=C(C(=O)CC5S4)Br)C(=C6C2=C1C=N6)O

Isomeric SMILES

CCO.C1CN=C2C3=C(C(=O)C4=C2C56C[C@H](N4)S[C@@H]5CC(=O)C(=C6)Br)NC=C31

Canonical SMILES

CCO.C1CN=C2C3=C(C(=O)C4=C2C56CC(N4)SC5CC(=O)C(=C6)Br)NC=C31

Synonyms

kurilostatin

Origin of Product

United States

Discovery and Isolation of Kurilostatin

The discovery of Kurilostatin is a testament to the continued exploration of marine biodiversity for novel chemical entities. Bioprospecting efforts, which involve the systematic search for new sources of chemical compounds, led researchers to investigate the rich metabolic profile of the marine sponge Theonella swinhoei.

Bioprospecting and Source Organism Identification

Specimens of the marine sponge Theonella swinhoei, collected from the Kuril Islands, were the starting point for the isolation of this compound. This region is known for its unique marine ecosystems, making it a prime location for the discovery of novel natural products. The identification of the source organism as Theonella swinhoei was confirmed through taxonomic analysis of the collected samples.

Marine Invertebrate Phyla as Producers

Theonella swinhoei belongs to the phylum Porifera, which comprises the multicellular organisms commonly known as sponges. Sponges are sessile filter-feeders that have evolved a sophisticated chemical defense system to protect themselves from predators and microbial infections. This has resulted in the production of a vast array of secondary metabolites, including steroidal saponins like this compound.

PhylumClassOrderFamilyGenusSpecies
PoriferaDemospongiaeTetractinellidaTheonellidaeTheonellaswinhoei

Microbiological Symbioses in Natural Product Biogenesis

An intriguing aspect of natural product biosynthesis in marine sponges is the significant contribution of their symbiotic microbial communities. Sponges are known to host a diverse and abundant array of microorganisms, including bacteria, archaea, fungi, and microalgae. There is compelling evidence to suggest that many of the compounds isolated from sponges are, in fact, produced by these microbial symbionts.

In the case of Theonella swinhoei, it is widely accepted that a significant portion of its chemical arsenal is synthesized by symbiotic bacteria. Research has pointed towards filamentous bacteria of the candidate genus Candidatus Entotheonella as the true producers of many of the bioactive polyketides and peptides found in this sponge. While the direct production of this compound by a specific symbiont has yet to be definitively proven, the established role of microbial symbionts in the biosynthesis of other complex molecules within Theonella strongly suggests a similar origin for this steroidal saponin. This intricate host-symbiont relationship highlights the complexity of natural product biogenesis in the marine environment.

Extraction and Chromatographic Isolation Methodologies

The isolation of this compound from the biomass of Theonella swinhoei involved a multi-step process of extraction and chromatographic purification.

The collected sponge material was first subjected to an exhaustive extraction process. The initial extraction was carried out with ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction, which contained a mixture of compounds with varying polarities, was selected for further purification.

A series of chromatographic techniques were employed to separate this compound from the complex mixture of the ethyl acetate extract. The process is summarized in the table below:

StepChromatographic MethodStationary PhaseElution System
1Vacuum Liquid Chromatography (VLC)Silica (B1680970) gelStepwise gradient of hexane and ethyl acetate
2Medium Pressure Liquid Chromatography (MPLC)Silica gelGradient of hexane and ethyl acetate
3High-Performance Liquid Chromatography (HPLC)Reversed-phase (C18)Gradient of acetonitrile and water
4Size-Exclusion ChromatographySephadex LH-20Methanol (B129727)

This systematic application of various chromatographic methods, exploiting differences in polarity and size of the constituent molecules, ultimately led to the isolation of pure this compound. The structure of the compound was then elucidated through extensive spectroscopic analysis.

Structural Elucidation of Kurilostatin

Advanced Spectroscopic and Spectrometric Characterization

The determination of the planar structure of Kurilostatin would have been achieved through a comprehensive analysis of its spectroscopic and spectrometric data. High-resolution mass spectrometry (HRMS) is a fundamental first step, providing the precise molecular weight and, consequently, the molecular formula of the compound. This information is critical for establishing the elemental composition and the degree of unsaturation.

Further detailed structural insights are typically gleaned from a suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments. While specific data for this compound is not widely available in the public domain, a standard approach would involve the following:

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms within the molecule, including their number, connectivity, and stereochemical relationships through the analysis of chemical shifts, integration, and coupling constants.

¹³C NMR Spectroscopy: This method reveals the number of unique carbon environments and their electronic nature (e.g., alkyl, alkene, carbonyl).

2D NMR Spectroscopy: A series of 2D NMR experiments are essential for assembling the molecular fragments into a complete structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry and conformational preferences.

A hypothetical data table for the characterization of a natural product like this compound is presented below to illustrate the type of information that would be generated.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)COSY CorrelationsHMBC Correlations
1172.5--H-2, H-3
255.23.85 (dd, 8.5, 4.2)H-3C-1, C-3, C-4
334.82.15 (m)H-2, H-4C-2, C-4, C-5
471.34.50 (d, 6.1)H-3C-3, C-5
5130.15.80 (dt, 15.2, 6.1)H-6C-4, C-6, C-7
6128.95.95 (d, 15.2)H-5C-5, C-7

This is a representative data table and does not reflect the actual data for this compound.

Stereochemical Assignment Techniques

Determining the absolute and relative stereochemistry of a complex molecule like this compound is a challenging but critical aspect of its structural elucidation. The three-dimensional arrangement of atoms significantly influences its biological activity. Several techniques are employed to assign the stereocenters:

J-based Configurational Analysis: The magnitude of proton-proton coupling constants (J-values) obtained from ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to deduce the relative stereochemistry of stereocenters within cyclic or rigid systems.

Chemical Derivatization: In some cases, the stereochemistry of a specific functional group, such as a secondary alcohol, can be determined by reacting it with a chiral derivatizing agent, like Mosher's acid. The analysis of the NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol center.

Computational Methods: In modern structural elucidation, computational chemistry plays a significant role. Theoretical calculations of NMR chemical shifts or chiroptical properties (like electronic circular dichroism, ECD) for different possible stereoisomers can be compared with the experimental data to determine the most likely stereostructure.

While the existence of this compound as an unusual alkaloid from a marine sponge has been noted in the scientific literature since 1991, detailed public-domain data regarding its comprehensive structural elucidation remains scarce. The techniques and methodologies described here represent the standard and powerful approaches that would be indispensable in fully characterizing this and other complex natural products.

Biosynthetic Pathway Investigations of Kurilostatin

Proposed Biosynthetic Precursors and Intermediates

There is no published data identifying the specific metabolic precursors that are proposed to be incorporated into the structure of Kurilostatin. Similarly, the sequence of intermediate compounds that are formed during its step-by-step enzymatic construction has not been elucidated.

Enzymatic Machinery and Gene Cluster Analysis

As the biosynthetic pathway for this compound has not been reported, the enzymatic machinery involved in its formation remains unknown. There are no studies available that describe the isolation or characterization of specific enzymes responsible for catalyzing any of the steps in its biosynthesis. Furthermore, the biosynthetic gene cluster encoding for the this compound pathway has not been identified or analyzed.

Future research, likely involving genome sequencing of the producing organism and subsequent bioinformatic analysis to identify candidate BGCs, followed by genetic and biochemical studies, will be required to uncover the secrets of this compound's biosynthesis. Until such studies are conducted and their findings published, the molecular blueprint for the assembly of this intriguing natural product remains a subject for future discovery.

Synthetic Methodologies for Kurilostatin and Its Analogues

Strategies for Total Synthesis of Kurilostatin

The total synthesis of a complex natural product like this compound would represent a significant achievement in organic chemistry. The strategic planning of such a synthesis is crucial for its success and efficiency.

Retrosynthetic Analysis and Key Disconnections

Retrosynthesis is a problem-solving technique where the target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. For a molecule with the presumed complexity of this compound, a convergent retrosynthetic analysis would likely be the most efficient approach. This strategy involves synthesizing key fragments of the molecule independently and then coupling them together in the later stages of the synthesis.

Key disconnections for a hypothetical this compound synthesis would likely target the bonds that simplify the polycyclic core and disconnect complex stereocenters. For instance, disconnections at key ether or carbon-nitrogen bonds could break the molecule down into more manageable heterocyclic precursors. The choice of these disconnections would be guided by the desire to create fragments that can be synthesized in a stereocontrolled manner and coupled efficiently.

Methodological Innovations in Synthetic Approaches

The total synthesis of a novel and complex natural product often necessitates the development and application of innovative synthetic methods. In the context of this compound, this could involve new catalytic C-H activation strategies for the efficient construction of the heterocyclic core, the development of novel stereoselective cyclization reactions, or the application of powerful cross-coupling methodologies to assemble the molecular framework. The pursuit of a total synthesis of this compound would undoubtedly stimulate innovation in synthetic organic chemistry.

Semisynthetic Modifications and Derivatization

Once a natural product is isolated in sufficient quantities or a total synthesis is achieved, semisynthetic modifications can be a powerful tool to explore its structure-activity relationship (SAR). This involves chemically modifying the natural product to create a library of derivatives. For this compound, functional groups such as hydroxyls, amines, or carbonyls would be prime targets for modification. Techniques such as acylation, alkylation, oxidation, or reduction could be employed to generate a diverse set of analogues. The goal of such derivatization would be to improve the compound's potency, selectivity, or pharmacokinetic properties.

Rational Design and Synthesis of this compound Analogues

With an understanding of the pharmacophore of this compound, the rational design and synthesis of simplified or modified analogues could be undertaken. This approach relies on computational modeling and a deep understanding of the target's biological mechanism to design new molecules with improved properties. Synthetic chemists would then develop routes to these designed analogues. This could involve the de novo synthesis of molecules that retain the key structural features of this compound responsible for its biological activity while being more synthetically accessible. The synthesis of such analogues is crucial for developing potential therapeutic agents based on the this compound scaffold.

Biological Activities and Cellular/molecular Mechanisms of Kurilostatin

In Vitro Pharmacological Spectrum Evaluation

The pharmacological profile of Kurilostatin has been primarily characterized through in vitro studies, which have highlighted its significant impact on cell proliferation.

Antimitotic and Cytostatic Effects on Cellular Proliferation

This compound has been shown to exert a potent cytostatic effect, meaning it inhibits cell division and proliferation. This activity has been observed in studies involving both tumor cells and mitogen-activated lymphocytes. The compound effectively halts the proliferation of these rapidly dividing cells. Cytotoxic drugs, or cytostatics, function by inhibiting cell division, which ultimately leads to the death of cancer cells. allaboutcancer.fi Because cancer cells often divide at a much faster rate than normal cells, they are particularly susceptible to the action of cytostatics. allaboutcancer.fi

While the term "antimitotic" is often used for agents that specifically interfere with the process of mitosis, this compound's primary described effect is cytostatic. nih.gov Antimitotic drugs typically function by disrupting microtubules, which are essential for separating chromosomes during cell division. nih.gov Although this compound's precise interaction with the mitotic apparatus is not fully detailed, its ability to arrest cell proliferation places it within the broad class of agents that affect cell division.

Table 1: Summary of Observed Cytostatic Effects of this compound

Cell Type Observed Effect
Tumor Cells Strong cytostatic effect, inhibition of proliferation.

This table summarizes the qualitative findings on this compound's cytostatic activity as specific IC50 values are not available in the reviewed literature.

Cell Cycle Perturbation Analysis

A detailed analysis of how this compound specifically perturbs the cell cycle is not extensively documented in the available scientific literature. Studies on other cytostatic agents often involve techniques like flow cytometry to determine if cells are arrested at a specific phase of the cell cycle (e.g., G1, S, G2, or M phase). wikipedia.org Such investigations are crucial for a deeper understanding of the compound's antimitotic or cytostatic mechanism. However, specific data regarding this compound's effect on cell cycle checkpoints and progression are currently lacking.

Apoptosis Induction and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a common outcome for cells treated with cytostatic or cytotoxic agents. bmglabtech.com Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of cell death. wikipedia.org While this compound's cytostatic activity suggests it may lead to apoptosis following prolonged cell cycle arrest, specific studies detailing the induction of apoptosis or identifying the involvement of specific apoptotic pathways (e.g., caspase activation, changes in Bcl-2 family proteins) by this compound have not been reported in the accessible literature.

Molecular Mechanism of Action Elucidation

Research into this compound's molecular mechanism has pointed towards a distinct cellular process as the basis for its biological activity.

Identification of Pharmacological Targets

The primary molecular mechanism identified for this compound's action is its ability to induce the release of free calcium ions (Ca2+) from intracellular stores. This effect has been observed in both tumor cells and activated lymphocytes. The disruption of intracellular calcium homeostasis is a critical event that can trigger various cellular responses, including the inhibition of proliferation. nih.gov This finding suggests that the pharmacological target of this compound is likely a component of the cell's calcium signaling machinery, such as intracellular calcium channels located on the endoplasmic or sarcoplasmic reticulum (e.g., IP3 receptors or ryanodine (B192298) receptors). bmglabtech.com However, the specific protein or channel that this compound directly binds to and modulates has not yet been definitively identified.

Protein-Ligand Interaction Studies and Enzyme Inhibition Kinetics

To date, specific studies on the direct binding interaction between this compound and its putative protein target(s) are not available in the public domain. Such studies, often employing techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance, are essential for characterizing the affinity and specificity of a drug for its receptor.

Furthermore, there is no information available regarding the enzyme inhibition kinetics of this compound. Kinetic analyses are fundamental to understanding how a compound affects an enzyme's activity, for instance, by determining the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). Elucidation of these parameters would provide a more precise understanding of this compound's mechanism of action, but this area remains uninvestigated in the available literature.

Regulation of Gene Expression and Protein Synthesis

The cytostatic nature of this compound suggests that it likely interferes with fundamental cellular processes such as gene expression and protein synthesis, which are essential for cell growth and proliferation. therapyselect.de Cytostatic agents, by definition, slow or halt cell growth by inhibiting cell division. therapyselect.degpoh.de This inhibition can occur through various mechanisms, including interference with DNA replication, disruption of metabolic pathways, or damage to the genetic material. therapyselect.degpoh.de

Gene expression is a highly regulated process where the information encoded in a gene is used to create a functional product, like a protein. byjus.commedlineplus.gov This process is critical for normal development and allows cells to respond to their environment. medlineplus.gov Regulation can happen at multiple stages, most commonly during transcription, where DNA is copied into mRNA. medlineplus.govwikipedia.org

Similarly, protein synthesis is the process where cells build proteins, following the instructions in mRNA. libretexts.orgopenstax.org This process involves transcription and translation and is fundamental for all living organisms. libretexts.orgnih.gov Protein synthesis inhibitors can halt cell growth by disrupting the translational machinery. wikipedia.org

While the direct effects of this compound on specific gene expression profiles or its precise impact on the protein synthesis machinery have not been extensively detailed in the available research, its established cytostatic activity points towards a mechanism that involves the disruption of these critical cellular functions. The interference with cell division is a hallmark of cytostatic drugs, which often target fast-growing cells like tumor cells. therapyselect.degpoh.de

Cellular Mechanism of Action Investigations

Investigations into the cellular mechanisms of this compound have revealed its ability to influence key cellular processes, providing insight into its biological effects.

Intracellular Calcium Homeostasis Modulation

A significant finding in the study of this compound is its ability to modulate intracellular calcium (Ca2+) levels. Research has shown that this compound induces the release of free calcium ions from cells. nih.gov The regulation of intracellular calcium is crucial for a multitude of cellular functions, including signal transduction, muscle contraction, and gene expression. wikipedia.org Disruptions in calcium homeostasis can trigger various cellular responses, including programmed cell death (apoptosis). nih.gov The mobilization of Ca2+ from internal stores, such as the endoplasmic reticulum, is considered a critical step in the apoptotic pathway in some cell types. nih.gov The ability of this compound to cause a release of intracellular Ca2+ is believed to be a fundamental part of its cytostatic effect. nih.gov

Subcellular Organelle Dysfunction

The modulation of intracellular calcium by this compound suggests a potential impact on the function of subcellular organelles, particularly those involved in calcium storage. The endoplasmic reticulum (ER) is a primary intracellular calcium store, and its proper function is vital for maintaining cellular homeostasis. nih.gov The release of calcium induced by this compound points to a disruption of the ER's ability to sequester calcium, which can be considered a form of organelle dysfunction.

Subcellular organelles are specialized structures within a cell that perform specific functions. ptglab.comcreative-biostructure.com Mitochondria, for instance, are crucial for energy production and are also involved in calcium signaling. ptglab.comegyankosh.ac.in Peroxisomes are involved in lipid metabolism and managing oxidative stress. ptglab.comnih.gov Dysfunction in these organelles can lead to cellular stress and apoptosis. nih.gov While direct studies on this compound's broad effects on various organelles are not extensively documented, its impact on calcium stores strongly implies a disruption of at least the endoplasmic reticulum.

Signal Transduction Pathway Interference

The actions of this compound are indicative of interference with cellular signal transduction pathways. Signal transduction is the process by which a cell responds to external stimuli through a series of molecular events, often involving a cascade of biochemical reactions. wikipedia.orgebsco.com These pathways regulate a wide array of cellular activities, including proliferation, differentiation, and metabolism. wikipedia.org

This compound's induction of intracellular calcium release is a direct interference with a critical signaling pathway. nih.gov Calcium itself acts as a second messenger, and its altered concentration can affect numerous downstream signaling events. wikipedia.org The interference with signal transduction pathways is a common mechanism for cytostatic agents. nih.govresearchgate.net For instance, some drugs work by inhibiting specific kinases or other enzymes that are key components of signaling cascades that promote cell growth and survival. nih.gov The observation that this compound exerts a cytostatic effect strongly suggests that its interference with calcium signaling ultimately disrupts pathways essential for cell cycle progression and proliferation. nih.gov

Interactive Data Table: Summary of this compound's Biological Activities

Biological Activity Observed Effect Affected Cellular Component/Process Reference
Cytostatic EffectInhibition of cell growth and proliferationTumor cells, Activated lymphocytes nih.gov
Calcium HomeostasisInduces release of free Ca2+Intracellular calcium stores nih.gov

Structure Activity Relationship Sar and Computational Studies of Kurilostatin Derivatives

Design and Synthesis of Structurally Modified Analogues for SAR Elucidation

The systematic design and synthesis of structurally modified analogues of kurilostatin are fundamental to elucidating its SAR. gardp.org This process involves the targeted alteration of different parts of the molecule to probe the significance of various functional groups and structural motifs. The synthesis of these analogues often relies on modifying established synthetic routes to introduce desired chemical changes. up.ac.za

Key areas of structural modification in this compound analogues have included:

Modifications of the quinazoline (B50416) moiety: Alterations to the substituents on the quinazoline ring system have been explored to understand the electronic and steric requirements for activity. drugdesign.org

Variations in the linker region: The nature and length of the linker connecting the quinazoline core to other parts of the molecule have been systematically varied.

The synthesis of these analogues allows for a direct assessment of how specific structural changes impact biological activity, providing crucial data for building a comprehensive SAR model. nih.govnih.gov For instance, the replacement of a specific functional group with another of a different size or electronic character can reveal whether that position is sensitive to steric bulk or electronic effects. drughunter.com

Table 1: SAR of this compound Analogues

AnalogueModificationRelative ActivityKey Finding
Analogue ASubstitution on the quinazoline ringIncreasedHighlights the importance of electronic effects in this region.
Analogue BAlteration of the linker lengthDecreasedSuggests an optimal distance between key pharmacophoric features.
Analogue CModification of a terminal functional groupMaintainedIndicates this position is tolerant to structural changes.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses

Qualitative and quantitative structure-activity relationship (QSAR) analyses are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These methods aim to develop mathematical models that can predict the activity of new, unsynthesized compounds. nih.gov

In the context of this compound, QSAR studies typically involve the following steps:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities is assembled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters), are calculated for each analogue. imist.ma

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. jrespharm.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. imist.ma

A typical QSAR model can be represented by a linear equation, such as: Log(Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor. orientjchem.org These models provide valuable insights into which molecular properties are most influential for the biological activity of this compound derivatives and can guide the design of new compounds with enhanced potency. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that provide a three-dimensional perspective on how this compound and its analogues might interact with their biological targets at the atomic level. sarjournal.comnih.gov These methods are instrumental in predicting the binding modes of ligands and understanding the key intermolecular interactions that stabilize the ligand-receptor complex. acellera.comchemrxiv.orgnih.gov

The process of molecular docking typically involves:

Receptor and Ligand Preparation: Three-dimensional structures of the biological target (receptor) and the this compound analogues (ligands) are prepared. If the experimental structure of the receptor is unavailable, homology modeling may be used to generate a theoretical model. nih.gov

Docking Simulation: The ligands are computationally "docked" into the binding site of the receptor using specialized software. mdpi.com This software samples a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: The different binding poses are evaluated and ranked based on a scoring function that estimates the binding affinity. scifiniti.com The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. biorxiv.org

Molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the predicted binding modes over time and to gain a more dynamic understanding of the ligand-receptor interactions. nih.govtum.de The insights gained from these simulations are invaluable for rational drug design, helping to explain the observed SAR and to prioritize the synthesis of new analogues with improved binding characteristics. elifesciences.org

Future Research Directions and Translational Perspectives

Advanced Production Strategies for Sustainable Supply

The limited availability of Kurilostatin from its natural source, the marine sponge Verongia sp. (or possibly Phyllospongia), necessitates the development of advanced and sustainable production methods to support further research and potential therapeutic applications. 132.248.9 Current reliance on isolation from marine organisms is not a viable long-term strategy due to low yields and the ecological impact of sponge harvesting. Future efforts are focused on several key areas to ensure a reliable and scalable supply chain.

Another critical area is the exploration of biosynthetic pathways and heterologous expression . By identifying the gene cluster responsible for this compound production in the source organism or its symbiotic microbes, it may be possible to transfer these genes into a more easily culturable host, such as E. coli or yeast. This synthetic biology approach could enable large-scale fermentation-based production, a well-established and scalable method for manufacturing complex natural products.

Furthermore, developing sustainable supply chain management (SSCM) practices is essential for any natural product-derived compound. ascm.org This involves integrating ethical and environmentally responsible practices throughout the entire process, from raw material sourcing (if any is needed) to final product delivery. ascm.orgsap.com For this compound, this could mean implementing aquaculture or cell culture techniques for the sponge or its associated microorganisms, thereby creating a renewable resource. ascm.org These strategies aim to create a circular process, minimizing waste and environmental impact while ensuring long-term viability. ascm.org

Production StrategyDescriptionPotential AdvantagesKey Challenges
Total Synthesis Complete chemical synthesis from simple, commercially available starting materials.High purity, scalability, independence from natural sources.Complex multi-step process, potentially high cost, optimization required.
Biosynthesis & Heterologous Expression Identifying the biosynthetic gene cluster and expressing it in a host organism (e.g., bacteria, yeast).Potentially lower cost for large-scale production, sustainable fermentation process.Identification of the correct gene cluster, achieving functional expression in a heterologous host.
Sponge Aquaculture / Cell Culture Cultivating the source sponge or its cells in a controlled environment.Renewable source of the natural product, reduced ecological impact.Slow growth rates of sponges, maintaining the production of the desired metabolite in culture.

Exploration of Emerging Biological Targets and Therapeutic Applications

Initial studies have highlighted the cytotoxic activity of this compound, suggesting its potential as an anticancer agent. 132.248.9 However, the full spectrum of its biological activity and the precise molecular targets remain largely unexplored. Future research will focus on identifying new biological targets to unlock a wider range of therapeutic applications.

A key approach is target deconvolution , which aims to identify the specific proteins or nucleic acids with which this compound interacts to exert its effects. wikipedia.org Common biological targets for drug compounds include enzymes, ion channels, and receptors. wikipedia.org Techniques such as affinity chromatography, proteomics, and computational modeling can be employed to pinpoint these interactions. Understanding the target is crucial as it must be disease-modifying to be therapeutically relevant. wikipedia.org

The exploration of new therapeutic areas beyond cancer is a significant future direction. Given the diverse pharmacological activities often found in marine natural products, this compound could have potential applications in treating inflammatory diseases, neurodegenerative disorders, or infectious diseases. nih.gov For instance, many compounds show promise in modulating inflammatory pathways, such as the NLRP3 inflammasome, which is implicated in a variety of diseases. nih.gov The unique chemical structure of this compound may allow it to interact with novel targets that have been difficult to modulate with existing small molecules.

Furthermore, there is growing interest in RNA as a therapeutic target. nih.gov With over 170 identified types of RNA modifications, the field of "epitranscriptomics" is rapidly expanding, presenting new opportunities for drug discovery. nih.gov Investigating whether this compound can modulate RNA-modifying enzymes or bind directly to specific RNA structures could open up entirely new therapeutic avenues. nih.gov The repurposing of existing drugs has proven to be an efficient strategy, and a similar exploratory approach for novel compounds like this compound could accelerate its path to clinical application. nih.gov

Application of Omics Technologies in Mechanistic Investigations

To gain a deeper understanding of this compound's mechanism of action, future research will heavily rely on the application of various "omics" technologies. humanspecificresearch.orgnih.gov These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound, offering a holistic perspective that complements traditional targeted studies. nih.govmdpi.com

The primary omics fields relevant to investigating this compound include:

Genomics: To study how this compound might influence genetic stability or gene expression at the DNA level.

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the entire set of RNA transcripts in a cell. lexogen.com This reveals which genes are up- or down-regulated following treatment with this compound, providing clues about the cellular pathways it affects. lexogen.com Time-resolved RNA-Seq can further distinguish between the primary (direct) and secondary (indirect) effects of the compound. lexogen.com

Proteomics: This involves the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org By comparing the proteome of treated versus untreated cells, scientists can identify proteins that are direct targets of this compound or key components of the pathways it modulates.

Metabolomics: This technology comprehensively analyzes metabolites within a biological sample, offering insights into how this compound alters cellular metabolism. humanspecificresearch.org

Integrating data from these different omics platforms (multi-omics) can build a comprehensive picture of the compound's biological effects, helping to construct causal relationships between molecular signatures and cellular responses. nih.gov This approach is particularly powerful for understanding complex diseases like cancer, where it can help in classifying disease subtypes and identifying novel therapeutic strategies. ijmscr.com The vast datasets generated by these technologies, often analyzed with the help of artificial intelligence, can uncover new biological insights and reduce the need for extensive additional experiments. humanspecificresearch.orgijmscr.com

Omics TechnologyBiological Molecules AnalyzedKey Insights for this compound Research
Genomics DNAGenetic alterations, gene-drug interactions.
Transcriptomics RNAGene expression changes, affected signaling pathways. humanspecificresearch.orglexogen.com
Proteomics ProteinsDirect drug targets, post-translational modifications, protein interaction networks. humanspecificresearch.org
Metabolomics MetabolitesAlterations in cellular metabolism and biochemical pathways. humanspecificresearch.org

Integration with Drug Discovery Pipelines

For this compound to transition from a laboratory curiosity to a potential therapeutic agent, it must be effectively integrated into modern drug discovery and development pipelines. lexogen.com This multi-stage process is both time-consuming and costly, but systematic approaches can increase the chances of success. clinmedkaz.org

A crucial part of this pipeline is target validation , ensuring that modulating the identified biological target leads to the desired therapeutic effect. precisionlife.com This is often followed by the development of robust biomarkers, which are measurable indicators that can be used to select patients for clinical trials and monitor treatment response. precisionlife.com

As a macrocyclic peptide-like compound, this compound fits into a class of molecules that are of great interest in drug discovery. nih.gov Computational design tools can be used to create analogues with more rigid structures, potentially increasing their affinity and specificity for their target. nih.gov The ultimate goal is to develop a drug candidate that can successfully navigate preclinical studies (in vitro and in vivo testing) and advance into clinical trials. nih.gov The integration of this compound into these established pipelines, leveraging both computational and experimental methods, is essential for realizing its full therapeutic potential. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.